molecular formula C12H10AsIO2 B14732417 Bis(4-hydroxyphenyl)arsinous iodide CAS No. 6309-82-6

Bis(4-hydroxyphenyl)arsinous iodide

Cat. No.: B14732417
CAS No.: 6309-82-6
M. Wt: 388.03 g/mol
InChI Key: WJYQLSNXNUDQJW-UHFFFAOYSA-N
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Description

Bis(4-hydroxyphenyl)arsinous iodide is an organoarsenic compound with the molecular formula C12H10AsIO2 It is characterized by the presence of two 4-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-hydroxyphenyl)arsinous iodide typically involves the reaction of 4-hydroxyphenyl derivatives with arsenic trioxide and iodine. One common method includes the following steps:

    Preparation of 4-hydroxyphenylarsine oxide: This intermediate is synthesized by reacting 4-hydroxyphenylboronic acid with arsenic trioxide in the presence of a base such as sodium hydroxide.

    Formation of this compound: The 4-hydroxyphenylarsine oxide is then reacted with iodine in an organic solvent like chloroform or dichloromethane under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxyphenyl)arsinous iodide can undergo various chemical reactions, including:

    Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products Formed

    Oxidation: Arsenic(V) compounds such as bis(4-hydroxyphenyl)arsinic acid.

    Reduction: Arsenic(III) derivatives like bis(4-hydroxyphenyl)arsine.

    Substitution: Compounds with different halogens or functional groups replacing the iodine atom.

Scientific Research Applications

Bis(4-hydroxyphenyl)arsinous iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound’s potential biological activity is of interest for studying arsenic’s effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of bis(4-hydroxyphenyl)arsinous iodide involves its interaction with molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications, particularly in targeting cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxyphenyl)fluorene: A compound with similar structural features but with a fluorene core instead of arsenic.

    Bis(4-hydroxyphenyl)sulfone: Contains a sulfone group instead of arsenic.

    Bis(4-hydroxyphenyl)methane: Features a methane core instead of arsenic.

Uniqueness

Bis(4-hydroxyphenyl)arsinous iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bis(4-hydroxyphenyl) compounds, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

6309-82-6

Molecular Formula

C12H10AsIO2

Molecular Weight

388.03 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-iodoarsanyl]phenol

InChI

InChI=1S/C12H10AsIO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,15-16H

InChI Key

WJYQLSNXNUDQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)[As](C2=CC=C(C=C2)O)I

Origin of Product

United States

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